
2-(吡咯烷-1-基)乙酸盐酸盐
描述
2-(Pyrrolidin-1-yl)acetic acid hydrochloride, also known as 1-pyrrolidinylacetic acid hydrochloride, is a chemical compound with the CAS Number: 6628-74-6 . It has a molecular weight of 165.62 and its molecular formula is C6H12ClNO2 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride can be represented by the SMILES stringCl.OC(=O)CN1CCCC1 . The InChI code for this compound is 1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H . Physical And Chemical Properties Analysis
2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a solid substance . It is typically stored at room temperature in an inert atmosphere .科学研究应用
Pharmaceutical Research PDE4B Inhibitors
“2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” can be used as a reagent in the preparation of pyrazolopyridines, which are potent inhibitors of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that plays a significant role in inflammatory and immune responses. Inhibitors of PDE4B have potential therapeutic applications in treating conditions like asthma, COPD, psoriasis, and rheumatoid arthritis .
Drug Discovery RORγt Ligands
The pyrrolidine scaffold is valuable in drug discovery, particularly in designing ligands for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is involved in the regulation of immune cells, and modulating its activity can lead to novel treatments for autoimmune diseases .
Chemical Synthesis Intermediate Compound
As an intermediate compound, “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” may be utilized in various chemical syntheses. Its structure allows for further functionalization and incorporation into more complex molecules, which can be tailored for specific biological activities or material properties .
Neurological Research Epilepsy Treatment
Building on the known utility of pyrrolidine derivatives in neurological disorders, this compound could be explored for its potential efficacy in epilepsy treatment. Pyrrolidine-based compounds have shown promise in this field, suggesting that related compounds could also be beneficial .
Medicinal Chemistry Detoxification Pathways
The pyrrolidine ring is a common feature in molecules that interact with detoxification pathways in the body, such as the pregnane X receptor (PXR). Research into compounds like “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” could provide insights into how to modulate these pathways for therapeutic benefit .
Multicomponent Reactions Synthetic Methodology
This compound may participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones. Such reactions are valuable in medicinal chemistry for rapidly generating diverse libraries of potential drug candidates .
安全和危害
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
属性
IUPAC Name |
2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGULTVOVROJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515421 | |
| Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | |
CAS RN |
6628-74-6 | |
| Record name | 6628-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6628-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

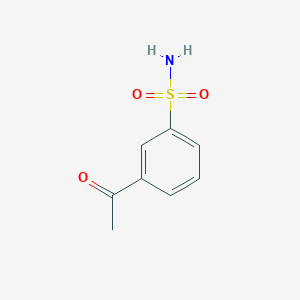

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)

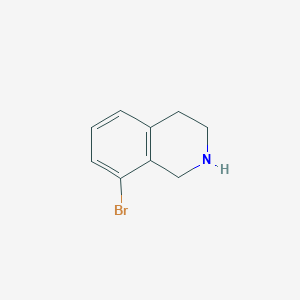

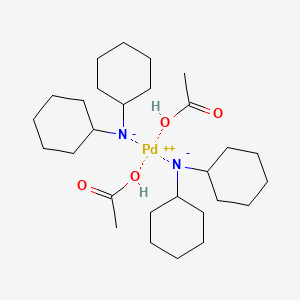
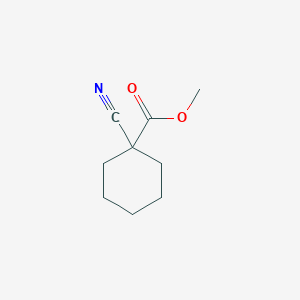



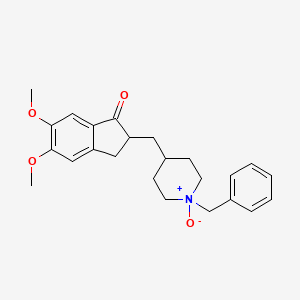
![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)